4-Hydroxyphenylacetylglycine

Catalog No.
S1492152
CAS No.
28116-23-6
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyphenylacetylglycine

CAS Number

28116-23-6

Product Name

4-Hydroxyphenylacetylglycine

IUPAC Name

2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)

InChI Key

CPPDWYIPKSSNNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)O

Synonyms

N-[2-(4-Hydroxyphenyl)acetyl]glycine;N-[(p-Hydroxyphenyl)acetyl]glycine; [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)O

As a metabolite:

4-Hydroxyphenylacetylglycine (4-HPAG) is classified as an acyl glycine, a minor metabolite typically derived from fatty acids. Research suggests that elevated levels of specific acyl glycines, including 4-HPAG, can be observed in individuals with certain inborn errors of metabolism. These are genetic disorders that disrupt the body's ability to process specific molecules, leading to various health complications. Studying the presence and levels of 4-HPAG helps researchers understand and diagnose these disorders.

Potential therapeutic applications:

While the specific therapeutic applications of 4-HPAG itself are still under investigation, research suggests its potential involvement in various biological processes. Studies have explored its role in:

  • Neurodegenerative diseases: Some research indicates that 4-HPAG might play a role in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further research is needed to understand the specific mechanisms and potential therapeutic implications.
  • Inflammation: Studies suggest 4-HPAG might possess anti-inflammatory properties. However, more research is required to understand its potential therapeutic applications in inflammatory conditions.

4-Hydroxyphenylacetylglycine is a chemical compound with the molecular formula C10H11NO4C_{10}H_{11}NO_4. It is classified as an acyl glycine, which is a type of compound formed from the reaction of an acyl group with glycine, an amino acid. The structure of 4-Hydroxyphenylacetylglycine features a phenolic hydroxyl group at the para position relative to the acetyl group, contributing to its unique properties. This compound is known to be an endogenous metabolite in humans, playing a role in various biochemical processes and potentially influencing metabolic pathways related to phenolic compounds .

The synthesis of 4-Hydroxyphenylacetylglycine involves several key reactions. One primary reaction is catalyzed by glycine N-acyltransferase, which facilitates the conversion of acyl-CoA and glycine into N-acylglycine and CoA. Specifically, the reaction can be summarized as follows:

Acyl CoA+GlycineN acylglycine+CoA\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{N acylglycine}+\text{CoA}

In this case, 4-hydroxyphenylacetyl-CoA acts as the acyl donor, leading to the formation of 4-Hydroxyphenylacetylglycine . Additionally, this compound may undergo further metabolic transformations, including conjugation reactions that modify its structure and influence its biological activity.

4-Hydroxyphenylacetylglycine exhibits various biological activities. As an endogenous metabolite, it plays a role in the metabolism of phenolic compounds and may have implications for human health. Some studies suggest that it could have antioxidant properties due to its phenolic structure, potentially contributing to the protection against oxidative stress . Furthermore, it may interact with various biological pathways, influencing processes such as inflammation and cellular signaling.

The synthesis of 4-Hydroxyphenylacetylglycine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between 4-hydroxyphenylacetyl-CoA and glycine.
  • Chemical Synthesis: This may involve acylation reactions where glycine is treated with 4-hydroxyphenylacetyl chloride or similar acylating agents under controlled conditions.
  • Biotransformation: Microbial or plant-based systems may also be employed to produce this compound through natural metabolic pathways .

4-Hydroxyphenylacetylglycine has several applications in research and potential therapeutic areas:

  • Metabolomics: It serves as a biomarker in various metabolic studies, helping researchers understand metabolic disorders.
  • Pharmacology: Due to its biological activities, it may be investigated for potential therapeutic uses in conditions related to oxidative stress or inflammation.
  • Food Industry: Its antioxidant properties could make it valuable in food preservation and enhancement .

Several compounds share structural similarities with 4-Hydroxyphenylacetylglycine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PhenylacetylglycineLacks hydroxyl group at para positionMore prevalent in certain microbial systems
p-HydroxyphenethylamineContains an amine group instead of acetylInvolved in neurotransmission
N-Acetylanthranilic AcidContains an amino group at ortho positionUsed as a precursor for dyes

While these compounds share certain structural elements, 4-Hydroxyphenylacetylglycine is unique due to its specific hydroxyl substitution pattern and its endogenous role in human metabolism. This distinctiveness may influence its biological activity and applications compared to other similar compounds .

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

Other CAS

28116-23-6

Wikipedia

4-hydroxyphenylacetylglycine

Dates

Modify: 2023-08-15

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